molecular formula C11H9ClN2 B14119559 2-(3-Chloroanilino)pyridine

2-(3-Chloroanilino)pyridine

Cat. No.: B14119559
M. Wt: 204.65 g/mol
InChI Key: RULIFSIKXUKYAJ-UHFFFAOYSA-N
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Description

2-(3-Chloroanilino)pyridine is an organic compound with the molecular formula C11H9ClN2. It is a derivative of pyridine, where a 3-chloroaniline group is attached to the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloroanilino)pyridine typically involves the reaction of 2-chloropyridine with 3-chloroaniline. This reaction is carried out under heating conditions, usually at temperatures between 423–433 K for several hours . The product is then purified through extraction and recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloroanilino)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilino-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3-Chloroanilino)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic activities. Derivatives of this compound have shown moderate to excellent activity in reducing inflammation and pain.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloroanilino)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • 2-(3,5-Dichloroanilino)pyridine
  • 2-(3-Methoxyanilino)pyridine
  • 2-(3,5-Dimethylanilino)pyridine

Comparison: 2-(3-Chloroanilino)pyridine is unique due to the presence of a single chlorine atom in the aniline ring, which influences its reactivity and biological activity. In comparison, compounds with additional substituents, such as 2-(3,5-Dichloroanilino)pyridine, may exhibit different chemical and biological properties due to the presence of multiple chlorine atoms .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

N-(3-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)

InChI Key

RULIFSIKXUKYAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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